molecular formula C14H15N5O4S B2453128 5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1798637-84-9

5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Número de catálogo: B2453128
Número CAS: 1798637-84-9
Peso molecular: 349.37
Clave InChI: FLLCXVMWHYLISJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a high-purity chemical compound intended for research applications. The core structure of this molecule incorporates a benzo[d]oxazol-2(3H)-one scaffold linked via a sulfonamide group to a pyrrolidine ring bearing a 1,2,3-triazole moiety. Heterocyclic compounds containing 1,2,3-triazole and benzo[d]oxazolone subunits are of significant interest in medicinal chemistry and drug discovery due to their potential as key pharmacophores in biologically active molecules . The 1,2,3-triazole group, in particular, is a privileged structure that can be synthesized via click chemistry, facilitating the exploration of structure-activity relationships . This compound is supplied for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments before using this material.

Propiedades

IUPAC Name

3-methyl-5-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c1-17-12-8-11(2-3-13(12)23-14(17)20)24(21,22)18-6-4-10(9-18)19-7-5-15-16-19/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLCXVMWHYLISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=CN=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a member of a class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article reviews its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Triazole ring : Known for its role in enhancing the stability and bioactivity of compounds.
  • Pyrrolidine moiety : Often associated with improved interaction with biological targets.
  • Sulfonyl group : Increases solubility and may enhance receptor binding.

Research has shown that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties, which may extend to other microbial targets.
  • Enzyme Inhibition : The sulfonamide group suggests potential as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways.

Case Studies and Research Findings

  • Mitochondrial Permeability Transition Pore (mPTP) Blockers :
    • A study evaluated derivatives similar to the target compound for their ability to inhibit mPTP opening. Compounds with a similar structure showed significant inhibition of mPTP opening induced by amyloid beta, suggesting neuroprotective properties .
    • The efficacy was measured using fluorescence assays, indicating that modifications in the structure could enhance biological activity.
  • COX-II Inhibition :
    • Related compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. Some derivatives demonstrated selectivity towards COX-II with IC50 values significantly lower than standard drugs like Celecoxib .
  • Anticancer Activity :
    • Preliminary studies have indicated that similar triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears related to apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of fungal growth
COX-II InhibitionIC50 values ranging from 0.52 to 22.25 μM
CytotoxicityInduction of apoptosis in cancer cells

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of 5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is C14H15N5O4SC_{14}H_{15}N_{5}O_{4}S with a molecular weight of approximately 349.37 g/mol. The presence of the triazole ring, pyrrolidine moiety, and sulfonamide group suggests significant potential for biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds featuring triazole and pyrrolidine structures exhibit notable antimicrobial properties. For instance, derivatives similar to the compound of interest have shown effectiveness against various fungal strains, including Candida species. A study demonstrated that triazole-containing compounds exhibited greater efficacy than fluconazole against Candida albicans, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This suggests that 5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one may also possess similar antimicrobial properties.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. A review highlighted various triazole derivatives that have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HT29 (colorectal cancer) and MDA-MB231 (breast cancer). Some derivatives demonstrated significant cytotoxicity, indicating that modifications to the triazole framework could enhance activity against specific cancer types . The incorporation of the sulfonamide group may further augment the compound's ability to inhibit tumor growth by targeting specific cellular pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cycloaddition reactions for forming the triazole ring and subsequent modifications to introduce the pyrrolidine and sulfonamide functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structural integrity of synthesized compounds .

Case Studies

Case Study 1: Antifungal Activity Assessment
A series of triazole derivatives were synthesized and tested against Candida species. Among them, a derivative closely related to the compound showed promising antifungal activity with MIC values significantly lower than those of standard treatments .

Case Study 2: Cytotoxicity Evaluation
In vitro studies on various cancer cell lines revealed that certain triazole derivatives exhibited IC50 values indicating potent cytotoxic effects. The structural modifications akin to those in 5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one were linked to enhanced activity against specific cancer types .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction steps are involved?

The synthesis typically involves sequential functionalization of the benzo[d]oxazolone core. Key steps include:

  • Sulfonylation : Introducing the sulfonyl group to the pyrrolidine-triazole moiety (e.g., using sulfonyl chlorides under anhydrous conditions) .
  • Triazole Incorporation : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to attach the 1,2,3-triazole ring to the pyrrolidine .
  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR, HRMS, and IR confirm structure and purity .

Q. How is the compound characterized to confirm its structural integrity?

Methodological characterization includes:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., sulfonyl group at δ ~3.5 ppm in 1H NMR; carbonyl signals in benzo[d]oxazolone at ~170 ppm in 13C NMR) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when introducing the sulfonyl-pyrrolidine-triazole moiety?

Yield optimization strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
  • Catalyst Screening : Cu(I) catalysts (e.g., CuBr) improve triazole formation rates in click reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

Q. How should contradictory biological activity data (e.g., in vitro vs. in silico predictions) be analyzed?

Contradictions may arise from:

  • Target Selectivity : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities with biological targets (e.g., enzymes like 14-α-demethylase) .
  • Solubility/Permeability : Evaluate physicochemical properties (logP, polar surface area) to identify bioavailability limitations .
  • Experimental Validation : Conduct dose-response assays (IC50/EC50) in multiple cell lines or enzyme inhibition studies to confirm activity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

A robust SAR study requires:

  • Derivatization : Synthesize analogs with modified triazole, pyrrolidine, or sulfonyl groups (e.g., substituent variations, ring expansions) .
  • Biological Screening : Use randomized block designs (split-plot models) to test analogs against targets (e.g., antimicrobial, anticancer assays) .
  • Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

Q. How can researchers address discrepancies in metabolic stability data across different assay systems?

Methodological approaches include:

  • Cross-Species Comparisons : Test metabolic stability in human/rodent liver microsomes to identify species-specific differences .
  • Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
  • Computational Modeling : Apply QSAR models to predict metabolic hotspots (e.g., triazole ring oxidation susceptibility) .

Data Contradiction and Resolution

Q. How to resolve conflicting data on the compound’s mechanism of action (e.g., antimicrobial vs. anticancer activity)?

  • Target Profiling : Perform kinase or protease panels to identify off-target interactions .
  • Transcriptomic Analysis : Use RNA-seq to compare gene expression changes in treated vs. untreated cells .
  • Pathway Enrichment : Apply KEGG/GO analysis to highlight dominant biological pathways affected .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsMonitoring MethodYield Optimization TipsReferences
SulfonylationSulfonyl chloride, DCM, 0°C, 12hTLC (EtOAc/Hexane)Use anhydrous conditions
Triazole FormationCuBr, sodium ascorbate, THF/H2O, 50°CHPLCOptimize Cu catalyst loading

Q. Table 2: Biological Assay Design Recommendations

Assay TypeExperimental DesignStatistical ModelKey ParametersReferences
AntimicrobialBroth microdilution (CLSI guidelines)ANOVA with Tukey’s post-hocMIC, MBC
AnticancerMTT assay, 72h exposureDose-response curvesIC50, selectivity index

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.